![molecular formula C13H15N3O3S B2432948 4-((3,4-二氢异喹啉-2(1H)-基)磺酰基)-5-甲基异恶唑-3-胺 CAS No. 1354513-79-3](/img/structure/B2432948.png)
4-((3,4-二氢异喹啉-2(1H)-基)磺酰基)-5-甲基异恶唑-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1 derivatives has been reported in the literature . The Castagnoli–Cushman reaction was used to synthesize 59 derivatives of this scaffold . Another method involves N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .Chemical Reactions Analysis
The compound “4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5-methylisoxazol-3-amine” likely undergoes reactions typical of organic compounds containing isoquinoline, sulfonyl, and amine groups .科学研究应用
Medicinal Chemistry and Drug Development
The 3,4-dihydroisoquinolin-2(1H)-one core serves as a valuable building block for designing novel pharmaceutical compounds. Researchers have explored its potential in drug discovery due to its presence in naturally occurring compounds and biologically active frameworks . Notably, this compound unit has been associated with antidepressant, anti-hypertensive, antiulcer, and analgesic activities. Additionally, it plays a role in HIV-1 integrase inhibition, schizophrenia treatment, anxiety management, and cancer chemotherapy .
Aldo-Keto Reductase Inhibition
Recent studies have identified 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid as a potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3. This enzyme is of interest in both breast and prostate cancer research. The compound exhibits remarkable cellular potency, inhibiting AKR1C3 metabolism of specific substrates . Its high selectivity and low nanomolar potency make it a promising candidate for targeted cancer therapies.
Tandem Cyclization Reactions
A base-mediated three-component reaction involving ninhydrin, aniline, and acetylenic esters leads to the synthesis of 3,4-dihydroisoquinolin-2(1H)-one derivatives. This diastereoselective reaction occurs in methanol under transition-metal-free conditions, allowing for the direct construction of C–N and C–C bonds via tandem cyclization. These cyclic frameworks serve as versatile molecular keys for natural product synthesis .
Computational Modeling Studies
Computational modeling studies have explored the binding preferences of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids for AKR1C3 over AKR1C2. Compound 38, in particular, achieves up to 5000-fold anti-AKR1C3 selectivity. These insights aid in understanding the compound’s inhibitory mechanisms and guide drug design efforts .
Synthetic Methodology
The one-pot synthesis of 3,4-dihydroisoquinolin-2(1H)-one derivatives via tandem cyclization provides a streamlined approach for accessing this important heterocyclic unit. Researchers continue to explore variations and improvements in synthetic methodologies to enhance efficiency and scalability .
Structural Biology and X-ray Crystallography
Researchers have investigated the crystal structures of 3,4-dihydroisoquinolin-2(1H)-one derivatives using X-ray crystallography. These studies shed light on their conformational preferences, intermolecular interactions, and potential binding sites, aiding in rational drug design and optimization .
作用机制
Target of Action
The primary target of the compound “4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5-methylisoxazol-3-amine” is the enzyme aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme
Result of Action
The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known substrate . .
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-5-methyl-1,2-oxazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-12(13(14)15-19-9)20(17,18)16-7-6-10-4-2-3-5-11(10)8-16/h2-5H,6-8H2,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRWYGHWKDXHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。